5,7-Dimethoxy-2-oxo-2h-chromen-4-yl trifluoromethanesulfonate

Description

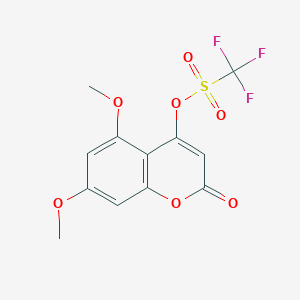

5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (CAS: 185418-17-1) is a coumarin-derived triflate ester characterized by a chromenone core substituted with methoxy groups at positions 5 and 7 and a trifluoromethanesulfonate (triflate) group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in Lewis acid-catalyzed cyclization reactions to form bioactive coumarin derivatives like 5,7-dimethylcyclopentenon[2,3-c]coumarin (AFT) . Its synthesis involves reacting 3-(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)propanoic acid with scandium trifluoromethanesulfonate and lithium perchlorate in anhydrous nitromethane under argon, yielding a product with a melting point of 267–269 °C . The triflate group enhances reactivity in nucleophilic substitutions due to its superior leaving-group ability compared to other sulfonates .

Structure

3D Structure

Properties

IUPAC Name |

(5,7-dimethoxy-2-oxochromen-4-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O7S/c1-19-6-3-7(20-2)11-8(4-6)21-10(16)5-9(11)22-23(17,18)12(13,14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVKRKOIPOGDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the following steps:

Starting Material: The synthesis begins with 5,7-dimethoxy-2H-chromen-2-one as the starting material.

Activation: The hydroxyl group at the 4 position is activated using trifluoromethanesulfonic acid.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethanesulfonate group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the chromone core.

Reduction Products: Reduced forms of the chromone core.

Substitution Products: Derivatives with different functional groups replacing the trifluoromethanesulfonate group.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its trifluoromethanesulfonate group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It can be used as a probe to investigate cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases, including cancer and neurodegenerative disorders.

Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Yield inferred from analogous methods in . N/R = Not reported.

Structural Insights

X-ray crystallography data for 2-(5,7-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-toluenesulfonate () reveals bond lengths and angles consistent with sulfonate esters (C–O–S ≈ 1.44 Å, S–O ≈ 1.43 Å). The triflate group in this compound likely adopts similar geometry but with shorter S–O bonds due to increased electronegativity, enhancing its leaving-group capacity .

Emerging Analogues

Recent studies highlight derivatives like 5,7-dimethoxy-4-(pyrazin-2-yl)chroman-2-one (), which replace the sulfonate with heterocyclic groups.

Biological Activity

5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H9F3O7S

- Molecular Weight : 348.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antioxidant Activity : Compounds in the chromone family often exhibit antioxidant properties. Studies have shown that derivatives with methoxy groups can enhance the scavenging ability against free radicals, contributing to their protective effects in cellular models .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory responses. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

- Lipid Metabolism Regulation : The compound has been evaluated for its effects on lipid metabolism. In hepatocyte models treated with oleic acid, it showed a significant reduction in lipid droplet accumulation, indicating potential use in treating fatty liver disease .

- Antimicrobial Activity : Preliminary tests suggest that chromone derivatives can exhibit antimicrobial properties against various pathogens, though specific data on this compound's efficacy remains limited .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Lipid Accumulation : The compound activates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which plays a crucial role in mitochondrial biogenesis and fatty acid oxidation .

- Cytokine Modulation : It modulates the expression of inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related chromone derivatives:

Study Example

In one notable study, a series of chromone derivatives were synthesized and tested for their ability to inhibit lipid droplet formation in Huh7 cells. The active compound showed an IC50 value of 32.2 μM against lipid accumulation without cytotoxic effects at concentrations up to 100 μM . This suggests a favorable therapeutic window for further development.

Q & A

Basic: What are the recommended synthetic routes for 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate, and what critical parameters influence yield?

Answer:

The synthesis typically involves functionalizing a chromenone precursor (e.g., 5,7-dimethoxy-4-hydroxycoumarin) with trifluoromethanesulfonic anhydride (Tf2O) under anhydrous conditions. Critical parameters include:

- Temperature control : Reactions are often conducted at −20°C to 0°C to minimize side reactions like hydrolysis of the triflate group .

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their low nucleophilicity, reducing interference with the electrophilic triflating agent .

- Base selection : Pyridine or 2,6-lutidine is used to scavenge protons, ensuring efficient triflate group installation .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm the presence of methoxy, carbonyl, and trifluoromethanesulfonate groups. <sup>13</sup>C NMR resolves aromatic and carbonyl carbons .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the planar chromenone core and sulfonate geometry .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can crystallographic data inconsistencies be resolved when determining its structure?

Answer:

Discrepancies in anisotropic displacement parameters or bond angles may arise due to:

- Twinned crystals : Use SHELXD for structure solution and TWINLAW in SHELXL to model twinning .

- Disorder in the triflate group : Apply PART instructions in SHELXL to refine split positions .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or voids . Visualization via ORTEP-3 ensures accurate representation of thermal ellipsoids .

Advanced: What computational methods predict the reactivity of the trifluoromethanesulfonate group in nucleophilic substitutions?

Answer:

- DFT studies : Calculate electrostatic potential maps (e.g., using Gaussian09) to identify electrophilic centers. The triflate group’s leaving ability correlates with LUMO energy at the sulfur atom .

- Kinetic simulations : Use software like ChemAxon or ADF to model reaction pathways, considering solvent polarity effects on transition states .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions stabilizing the triflate group .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:2) to separate triflate derivatives from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

- HPLC (for trace impurities) : Reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How to optimize reaction conditions to avoid decomposition of intermediates?

Answer:

- Low-temperature protocols : Conduct triflation below 0°C to prevent hydrolysis of the triflate group .

- Inert atmosphere : Use Schlenk lines or gloveboxes to exclude moisture, which hydrolyzes the sulfonate ester .

- Real-time monitoring : Employ TLC (silica GF254) with UV visualization or in-situ IR to track reaction progress and halt at optimal conversion .

Advanced: How does the sulfonate moiety’s geometry compare across derivatives, and what implications arise?

Answer:

- Structural benchmarking : Compare S–O bond lengths (typically 1.42–1.45 Å) and C–S–O angles (~105–110°) with reported sulfonates (e.g., toluenesulfonate in ). Deviations >0.02 Å suggest steric or electronic perturbations.

- Implications for reactivity : Shorter S–O bonds correlate with higher leaving-group ability in nucleophilic substitutions. Twisted sulfonate conformations (dihedral angle >20° vs. chromenone plane) reduce resonance stabilization, enhancing reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.